molecular formula C13H14N4O3S3 B11047643 6-{[(Ethoxycarbothioyl)sulfanyl]methyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-F]purine

6-{[(Ethoxycarbothioyl)sulfanyl]methyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-F]purine

Cat. No.: B11047643
M. Wt: 370.5 g/mol
InChI Key: LSXJNMWBZKRWOV-UHFFFAOYSA-N
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Description

6-{[(Ethoxycarbothioyl)sulfanyl]methyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-F]purine is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a purine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(Ethoxycarbothioyl)sulfanyl]methyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-F]purine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Purine Moiety: The purine moiety is introduced through nucleophilic substitution reactions, where the thiazole ring acts as a nucleophile.

    Functional Group Modifications: The ethoxycarbothioyl and sulfanyl groups are introduced through thiolation and esterification reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-{[(Ethoxycarbothioyl)sulfanyl]methyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-F]purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbothioyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

6-{[(Ethoxycarbothioyl)sulfanyl]methyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-F]purine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{[(Ethoxycarbothioyl)sulfanyl]methyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-F]purine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism, leading to therapeutic effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[(Methylcarbothioyl)sulfanyl]methyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-F]purine
  • 6-{[(Propylcarbothioyl)sulfanyl]methyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-F]purine

Uniqueness

The uniqueness of 6-{[(Ethoxycarbothioyl)sulfanyl]methyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-F]purine lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The ethoxycarbothioyl group, in particular, enhances its solubility and potential interactions with biological targets.

Properties

Molecular Formula

C13H14N4O3S3

Molecular Weight

370.5 g/mol

IUPAC Name

O-ethyl (2,4-dimethyl-1,3-dioxopurino[8,7-b][1,3]thiazol-8-yl)methylsulfanylmethanethioate

InChI

InChI=1S/C13H14N4O3S3/c1-4-20-13(21)23-6-7-5-22-11-14-9-8(17(7)11)10(18)16(3)12(19)15(9)2/h5H,4,6H2,1-3H3

InChI Key

LSXJNMWBZKRWOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)SCC1=CSC2=NC3=C(N12)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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